2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE
Description
This compound features a thieno[2,3-d]pyrimidin-4-yl core substituted with 5,6-dimethyl groups, linked via a sulfanyl bridge to an acetamide moiety. The acetamide nitrogen is further bonded to a 5-phenyl-1,2,4-thiadiazol-3-yl group. Its synthesis likely involves coupling reactions between functionalized thienopyrimidine and thiadiazole intermediates, followed by crystallization and validation using tools like SHELX .
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS3/c1-10-11(2)26-17-14(10)16(19-9-20-17)25-8-13(24)21-18-22-15(27-23-18)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWRXNALFQHVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step processes that include the formation of thieno[2,3-d]pyrimidine derivatives followed by substitution reactions to introduce the phenyl-thiadiazole moiety. The resulting compound is characterized by its unique structural features which contribute to its biological activity.
Key Synthetic Pathways:
- Formation of Thieno[2,3-d]pyrimidine : This involves the reaction of 5,6-dimethylthiophene derivatives with appropriate nitrogen sources.
- Thiadiazole Substitution : The introduction of the thiadiazole ring is achieved through nucleophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development.
Antimicrobial Activity
Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
These findings suggest potential applications in treating infections caused by resistant strains.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The selectivity towards COX-2 over COX-1 is crucial for reducing side effects associated with non-selective NSAIDs.
Anticancer Potential
Emerging research highlights the potential anticancer properties of thieno[2,3-d]pyrimidine derivatives. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Case Study 1: Antimicrobial Efficacy
A study published in Science.gov demonstrated that a related thieno[2,3-d]pyrimidine derivative effectively inhibited biofilm formation in Pseudomonas aeruginosa. This is particularly relevant for developing coatings for medical devices to prevent infections.
Case Study 2: COX-2 Inhibition
Research conducted at a pharmaceutical institute reported that derivatives including the target compound showed IC50 values indicating moderate inhibition of COX-2 activity (IC50 values around 100 µM). This positions the compound as a potential lead for anti-inflammatory drug development.
Mechanism of Action
The mechanism of action of 2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in cell proliferation, making it effective as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
The compound’s closest analogs differ in the heterocyclic systems attached to the sulfanyl-acetamide scaffold. Key comparisons include:
*Estimated based on structural similarity.
Key Structural Differences :
- Substituents : The 5,6-dimethyl groups in the target compound increase steric bulk and lipophilicity relative to the diphenyl groups in ’s triazine derivative. This could influence solubility and membrane permeability.
- Linker Flexibility : The pyridazinyl-oxymethyl group in introduces conformational flexibility, which may affect target selectivity compared to the rigid thiadiazole in the target compound.
Physicochemical Properties
- Solubility : The target compound’s methyl groups likely reduce aqueous solubility compared to the polar pyridazinyl-oxymethyl group in .
- Thermodynamic Stability : Crystallographic validation (via SHELX and structure-validation protocols ) ensures the target compound’s conformational stability, critical for reproducibility in biological assays.
Biological Activity
The compound 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Thienopyrimidine : The initial step includes the synthesis of the thienopyrimidine core using base-catalyzed reactions involving functionalized carbodiimides and amines.
- Thiadiazole Attachment : The thiadiazole moiety is introduced through nucleophilic substitution reactions, which are critical for enhancing the biological activity of the final compound.
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies. The following sections summarize its pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole and thienopyrimidine exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to the target compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria using disc diffusion methods. Notably, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2a | Staphylococcus aureus | 32 |
| 2b | Escherichia coli | 64 |
| 2c | Pseudomonas aeruginosa | 16 |
Anticancer Activity
The anticancer potential of the compound has been highlighted in recent studies:
- Cell Line Studies : The compound exhibited potent anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inhibition of cell cycle progression and induction of apoptosis .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | CDK9 inhibition and STAT3 interference |
| HCT-116 | 15 | Induction of apoptosis |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:
- Antimicrobial Efficacy : A study found that a related thiadiazole derivative significantly inhibited the growth of Xanthomonas oryzae, a pathogen affecting rice plants. The compound achieved an inhibition rate exceeding 50% at a concentration of 100 µg/mL .
- Anticancer Research : Another investigation focused on the effects of thienopyrimidine derivatives on tumor growth in animal models. Results indicated a marked reduction in tumor size when treated with compounds similar to our target molecule .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, and how are they addressed?
- The synthesis involves constructing the thieno[2,3-d]pyrimidine core via cyclization of precursors (e.g., thiourea derivatives with α,β-unsaturated ketones) followed by sulfanyl-acetamide linkage via nucleophilic substitution. Key challenges include regioselectivity during cyclization and maintaining sulfur stability during thiolation. Optimization of reaction conditions (e.g., NaOH/DMF for thiolation, controlled temperatures) improves yields .
- Methodological Tip : Use TLC/HPLC to monitor reaction progress and column chromatography for purification to ensure structural fidelity.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Comprehensive spectroscopic characterization is critical:
- NMR : Analyze proton environments (e.g., thiadiazole protons at δ 8.1–8.3 ppm, thienopyrimidine protons at δ 6.7–7.2 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Elemental Analysis : Verify C, H, N, S composition.
- Methodological Tip : Cross-validate purity using HPLC (>95% purity threshold) and X-ray crystallography for unambiguous confirmation .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for structurally analogous compounds?
- Comparative SAR Studies : Systematically modify substituents (e.g., methyl groups on thienopyrimidine, phenyl on thiadiazole) to isolate contributions to activity .
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, cell density) .
- Data Integration : Use meta-analysis tools to reconcile conflicting results across studies, prioritizing peer-reviewed datasets .
Q. What experimental strategies are effective for elucidating the mechanism of action in anticancer studies?
- Enzyme Inhibition Profiling : Screen against kinases (e.g., EGFR, VEGFR) or topoisomerases using fluorescence-based assays .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Computational Modeling : Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding modes .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Pharmacokinetics : Administer via intravenous/oral routes in rodent models; analyze plasma concentration-time profiles using LC-MS/MS. Calculate AUC, t1/2, and bioavailability .
- Toxicity : Conduct acute/chronic toxicity studies (OECD guidelines) with histopathological examination of liver/kidney tissues .
- Methodological Tip : Use isotopically labeled analogs (e.g., <sup>14</sup>C) for precise metabolite tracking .
Q. What advanced techniques are suitable for studying structure-activity relationships (SAR) in this compound class?
- Fragment-Based Drug Design : Synthesize truncated analogs (e.g., removing thiadiazole or varying substituents) to identify critical pharmacophores .
- 3D-QSAR : Apply CoMFA/CoMSIA models using alignment-dependent descriptors from crystallographic data .
- Biological Target Profiling : Use chemoproteomics (e.g., affinity chromatography coupled with MS) to identify off-target interactions .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility and stability profiles?
- Solubility : Test in multiple solvents (DMSO, PBS) under varied pH (2–9) using UV-Vis spectroscopy. Compare with computational predictions (e.g., logP via ChemDraw) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS to identify hydrolysis/oxidation pathways .
Q. Why do some analogs show divergent bioactivity despite minor structural differences?
- Steric and Electronic Effects : Substituents like methyl groups on thienopyrimidine may alter steric hindrance or electron density, impacting target binding .
- Conformational Flexibility : Molecular dynamics simulations can reveal how structural rigidity/flexibility affects interactions (e.g., π-π stacking vs. hydrogen bonding) .
Comparative Analysis Table
| Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|
| 5,6-Dimethyl (thienopyrimidine) | Enhances lipophilicity and membrane permeability | |
| 5-Phenyl (thiadiazole) | Improves target affinity via π-π interactions | |
| Sulfanyl-acetamide linker | Stabilizes binding via hydrogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
